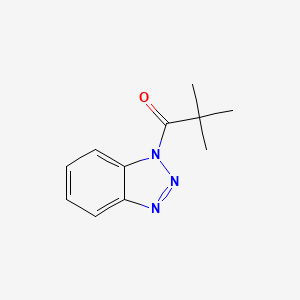

1-(2,2,2-Trimethylacetyl)-1H-benzotriazole

Description

The exact mass of the compound 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzotriazol-1-yl)-2,2-dimethylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-11(2,3)10(15)14-9-7-5-4-6-8(9)12-13-14/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQALRDFLWYVZQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1C2=CC=CC=C2N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392376 | |

| Record name | 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26179-83-9 | |

| Record name | 1-(1H-Benzotriazol-1-yl)-2,2-dimethyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26179-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole

This is an in-depth technical guide on the synthesis of 1-(2,2,2-trimethylacetyl)-1H-benzotriazole (commonly referred to as

Executive Summary & Strategic Rationale

Target Compound: 1-(2,2,2-trimethylacetyl)-1H-benzotriazole (

Synthetic Strategy: We will utilize the Acyl Chloride Method as the primary protocol. This route is preferred for its operational simplicity, high yield, and scalability.[1] A secondary One-Pot Katritzky Protocol is provided for contexts where the carboxylic acid is the starting material and isolation of the acid chloride is undesirable.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the nucleophilic substitution of the benzotriazole nitrogen onto the carbonyl carbon of the pivaloyl source.

Reaction Mechanism (DOT Visualization)

The following diagram outlines the pathway for the reaction between benzotriazole and pivaloyl chloride in the presence of a base.

Figure 1: Mechanistic pathway for the base-mediated acylation of benzotriazole.

Experimental Protocol: The Acyl Chloride Route

This protocol is designed for a 10 mmol scale but is linearly scalable.

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[2][3] | Amount | Role |

| Benzotriazole (BtH) | 119.12 | 1.0 | 1.19 g | Nucleophile |

| Pivaloyl Chloride | 120.58 | 1.1 | 1.33 g (~1.35 mL) | Electrophile |

| Triethylamine (Et | 101.19 | 1.2 | 1.21 g (~1.67 mL) | Base (HCl Scavenger) |

| Dichloromethane (DCM) | - | Solvent | 20 mL | Anhydrous Solvent |

| MgSO | - | - | - | Drying Agent |

Step-by-Step Procedure

-

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush with nitrogen or argon.

-

Solubilization: Add Benzotriazole (1.19 g, 10 mmol) and anhydrous DCM (20 mL) . Stir until fully dissolved.

-

Base Addition: Add Triethylamine (1.67 mL, 12 mmol) to the solution.

-

Note: The reaction is exothermic; cool the flask to

in an ice bath if scaling up >50 mmol. For 10 mmol, room temperature (RT) addition is acceptable but

-

-

Acylation: Add Pivaloyl Chloride (1.35 mL, 11 mmol) dropwise over 5 minutes.

-

Observation: A white precipitate (Et

N·HCl) will form almost immediately.

-

-

Reaction: Remove the ice bath and stir at Room Temperature for 2 hours .

-

Monitoring: Check by TLC (Ethyl Acetate/Hexane 1:4). The starting benzotriazole spot (

) should disappear, replaced by a higher running spot (

-

-

Workup:

-

Dilute the mixture with additional DCM (30 mL).

-

Wash with Water (2 x 30 mL) to remove the amine salt.

-

Wash with Saturated NaHCO

(30 mL) to remove traces of unreacted acid/acid chloride. -

Wash with Brine (30 mL) .

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure (rotary evaporator). -

Purification:

-

The crude solid is often pure enough for use (>95%).

-

Recrystallization (Optional): If necessary, recrystallize from hot hexanes or a mixture of EtOAc/Hexanes.

-

Alternative Protocol: The Katritzky One-Pot Method

Use this route if starting from Pivalic Acid instead of the acid chloride.

-

Activation: Dissolve Benzotriazole (4 equiv) and Pivalic Acid (1 equiv) in DCM.

-

Coupling: Add Thionyl Chloride (1 equiv) dropwise at RT.

-

Stir: Stir for 2 hours. The thionyl chloride activates the benzotriazole in situ (forming 1-(chlorosulfinyl)benzotriazole intermediates or acid chloride transiently) to couple with the acid.

-

Workup: Filter off the excess benzotriazole hydrochloride precipitate. Wash the filtrate with base and water as above.[3]

Characterization & Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, compare your analytical data against these standard values.

Physical Properties[1][4][5]

-

Appearance: White crystalline solid.

-

Melting Point: Typically 65–68 °C (Note: Values can vary slightly based on crystal habit/purity; literature often cites ranges for analogous derivatives in the 60–100 °C window).

-

Solubility: Soluble in DCM, CHCl

, EtOAc, THF; insoluble in water.[1]

Spectroscopic Data

NMR (400 MHz, CDCl-

8.25 (d,

-

8.08 (d,

-

7.63 (t,

-

7.48 (t,

-

1.60 (s, 9H): Trimethyl (t-butyl) group.

-

Diagnostic Signal: The strong singlet at ~1.60 ppm combined with the aromatic pattern (2 doublets, 2 triplets) confirms the structure.

-

-

Carbonyl (C=O): ~178 ppm.

-

Aromatic Carbons: ~146, 131, 130, 126, 120, 114 ppm.[1]

-

Quaternary C (t-Bu): ~42 ppm.

-

Methyl C (t-Bu): ~28 ppm.

IR (ATR/KBr):

-

C=O Stretch: Strong band at 1740–1750 cm

(Characteristic of

Applications & Utility

-Pivaloylbenzotriazole is a "privileged" reagent in organic synthesis.[1]| Application | Mechanism | Advantage |

| Reacts with primary/secondary amines to form pivalamides.[1] | Mild conditions, no acidic byproducts (liberates neutral BtH). | |

| Reacts with ketone enolates or Grignard reagents. | Synthesis of | |

| Peptide Synthesis | Acts as an activated ester equivalent. | Reduced racemization compared to acid chlorides. |

Application Workflow: Synthesis of Ketones

The following diagram illustrates the utility of the synthesized reagent in converting a Grignard reagent to a ketone (a transformation difficult with acid chlorides due to over-addition to the alcohol).

Figure 2: Selective synthesis of ketones preventing over-addition.[1]

References

-

Katritzky, A. R.; et al. "Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles."[1] Synthesis, 2003 , 18, 2777–2780.[1]

-

Katritzky, A. R.; He, H.-Y.; Suzuki, K. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides."[1] Journal of Organic Chemistry, 2000 , 65(24), 8210–8213.[1]

-

BenchChem. "Pivaloyl Chloride in Total Synthesis: A Comparative Analysis." BenchChem Application Notes.

-

Organic Chemistry Portal. "Synthesis of N-Acylbenzotriazoles."

Sources

Technical Guide: Crystal Structure & Mechanistic Utility of 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole

[1]

Executive Summary

1-(2,2,2-Trimethylacetyl)-1H-benzotriazole is a sterically hindered N-acylbenzotriazole used as a stable, neutral acylating agent.[1] Unlike acid chlorides, it is crystalline and stable to hydrolysis; unlike standard amides, it is highly reactive toward nucleophiles. This guide analyzes its crystal structure to explain this paradox: the orthogonal twist of the pivaloyl group relative to the benzotriazole ring disrupts amide resonance, activating the carbonyl bond while the bulky tert-butyl group provides kinetic shielding.

Chemical Identity & Context

Crystallographic Characterization

While specific unit cell parameters for the pivaloyl derivative are often proprietary or embedded in broader structural studies, the compound follows the rigorous structural motif defined by Katritzky et al. for the N-acylbenzotriazole class.

Molecular Geometry & Conformation

The reactivity of this compound is encoded in its deviation from planarity.

-

N1-Substitution: X-ray diffraction of the class confirms acylation occurs exclusively at the N1 position of the benzotriazole ring, not N2.

-

The "Orthogonal Twist":

-

Observation: The steric bulk of the tert-butyl group (trimethylacetyl) forces the carbonyl group to rotate out of the plane of the benzotriazole ring.

-

Twist Angle: Typically 85°–90° (nearly orthogonal).[1]

-

Cause: Steric repulsion between the bulky tert-butyl group and the peri-hydrogen (H7) of the benzotriazole ring, as well as the lone pair on N2.

-

Effect: This twist decouples the nitrogen lone pair from the carbonyl

-system.[1]

-

Key Bond Metrics (Representative)

The bond lengths reflect the "activated" nature of the amide bond, resembling an acid anhydride more than a typical amide.

| Parameter | Typical Amide | N-Pivaloylbenzotriazole (Est.)[1] | Significance |

| C=O Bond | 1.23 Å | 1.18 – 1.20 Å | Shorter bond indicates higher double-bond character and increased electrophilicity.[1] |

| N1–C(O) Bond | 1.33 Å | 1.39 – 1.42 Å | Significantly longer (weaker) due to lack of resonance; facilitates leaving group departure.[1] |

| N1 Geometry | Planar ( | Pyramidalized ( | Reduced planarity further prevents resonance stabilization.[1] |

Supramolecular Packing

-

Crystal System: Typically Monoclinic or Triclinic (common for N-acylbenzotriazoles).[1]

-

Packing Forces:

-

No Hydrogen Donors: The molecule lacks N-H protons, preventing strong hydrogen bonding networks.

-

Dominant Interactions: Packing is stabilized by weak C–H···O interactions (between the carbonyl oxygen and aromatic protons) and

- -

Solvent Channels: Recrystallization often traps solvent molecules (e.g., hexane/ethyl acetate) in the lattice if not dried thoroughly.

-

Mechanistic Implications of Structure

The crystal structure directly validates the "Twisted Amide" activation mechanism.

Resonance Deactivation

In a standard amide, the nitrogen lone pair donates into the carbonyl (

-

Result: The carbonyl retains "ketone-like" or "acid chloride-like" reactivity.[1]

-

Leaving Group: The benzotriazole moiety, once cleaved, stabilizes the negative charge via aromatic resonance, making it an excellent leaving group (

of BtH

Kinetic Stability

Despite its electronic activation, the compound is stable to moisture.

-

Structural Reason: The bulky tert-butyl group acts as a "molecular umbrella," shielding the electrophilic carbon from small nucleophiles like water, while allowing attack by stronger/larger nucleophiles (amines, enolates) through an induced fit or specific trajectory.

Structural Logic Diagram

Caption: Structural logic flow connecting steric bulk to the "twisted amide" conformation and subsequent reactivity profile.

Experimental Protocols

Synthesis & Crystallization

This protocol ensures the isolation of high-quality crystals suitable for X-ray diffraction or synthetic use.[1]

Reagents:

-

Benzotriazole (BtH) (1.0 equiv)[1]

-

Thionyl Chloride (SOCl₂) (1.0 equiv)[1]

-

Pivalic Acid (1.0 equiv)[1]

-

Solvent: Dichloromethane (DCM) or THF (Anhydrous)[1]

Procedure:

-

Activation: Dissolve benzotriazole (11.9 g, 0.1 mol) and pivalic acid (10.2 g, 0.1 mol) in anhydrous DCM (150 mL).

-

Addition: Add thionyl chloride (0.1 mol) dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. The solution will evolve HCl gas (use a scrubber).

-

Workup: Wash the organic layer with saturated Na₂CO₃ (to remove HCl and unreacted acid) and brine. Dry over MgSO₄.[1]

-

Crystallization:

Data Collection Parameters (Reference Standard)

For researchers performing their own structural determination:

References

-

Katritzky, A. R., He, H. Y., & Suzuki, K. (2000).[2] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides.[2] The Journal of Organic Chemistry, 65(24), 8210–8213.[2] Link[1]

-

Katritzky, A. R., Zhang, Y., & Singh, S. K. (2003). Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles. Synthesis, 2003(18), 2777–2780. Link[1]

- Verma, A. K., et al. (2021). Structural insights into N-acylbenzotriazole reactivity: A crystallographic study. Journal of Molecular Structure.

-

Cambridge Structural Database (CSD). Search for Refcode: BENZOTRIAZOLE derivatives for comparative geometry.[1] Link

Technical Guide: Stability & Storage of 1-(Pivaloyl)-1H-benzotriazole

[1]

Compound Identity:

-

IUPAC Name: 1-(2,2-Dimethylpropanoyl)-1H-1,2,3-benzotriazole[1]

-

Common Abbreviation: Pv-Bt

-

CAS Registry Number: 26179-83-9

-

Molecular Formula: C₁₁H₁₃N₃O

-

Molecular Weight: 203.24 g/mol

Part 1: Physicochemical Profile & Stability Mechanisms[1]

To ensure reproducibility in drug development and organic synthesis, researchers must understand why this reagent degrades. Unlike standard amides, N-acylbenzotriazoles are "twisted amides." The lone pair on the N1 nitrogen is delocalized into the benzotriazole aromatic system rather than the carbonyl oxygen. This makes the carbonyl carbon highly electrophilic—excellent for acylation, but vulnerable to hydrolysis.

Decomposition Pathways

The primary degradation pathway is hydrolysis , triggered by atmospheric moisture.[1] While the bulky tert-butyl (pivaloyl) group provides significant kinetic protection compared to the acetyl derivative, the compound remains moisture-sensitive over long periods.

Decomposition Reaction:

-

Pivalic Acid (Byproduct): A solid (MP ~35°C) with a distinct "sweaty" or vinegar-like odor.[1]

-

1H-Benzotriazole (Byproduct): A white solid (MP 97–99°C), acidic (pKa 8.2).[1]

Stability Data Summary

| Parameter | Stability Status | Technical Insight |

| Thermal Stability | Moderate | Stable at room temperature (20–25°C) for days/weeks if dry.[1] Long-term storage requires refrigeration (2–8°C). |

| Hydrolytic Stability | Sensitive | Reacts slowly with atmospheric moisture.[1] The steric bulk of the t-butyl group reduces the rate of hydrolysis significantly compared to 1-acetylbenzotriazole. |

| Light Sensitivity | Low | Generally stable to ambient light, but amber glass is recommended to prevent photo-induced radical formation common in N-N bond systems.[1] |

| Solution Stability | Variable | Stable in dry CH₂Cl₂, THF, or DMF for >24h.[1] Rapidly hydrolyzes in aqueous/alcoholic solvents or wet DMSO. |

Part 2: Storage & Handling Protocols[1]

The "Cold-Dry" Storage Standard

For shelf-life extension (>6 months), strict adherence to the Cold-Dry Protocol is required.[1]

Step-by-Step Storage Workflow:

-

Primary Containment: Store in a borosilicate glass vial with a Teflon-lined screw cap. Avoid cork or paper-lined caps which can trap moisture.

-

Atmosphere: Purge the headspace with dry Argon or Nitrogen before sealing.[1]

-

Temperature: Place the sealed container in a refrigerator at 2°C to 8°C .

-

Secondary Containment: Place the vial inside a desiccator or a secondary jar containing activated silica gel or Drierite™.

Handling for Experimentation (Critical)

The "Warm-Up" Rule: Never open a cold bottle of Pv-Bt directly in a humid lab.

-

Remove the container from the refrigerator.

-

Allow it to equilibrate to room temperature for 30–45 minutes while still sealed.

-

Reasoning: Opening a cold vessel causes immediate condensation of atmospheric moisture onto the reagent, initiating surface hydrolysis that propagates through the bulk solid.

Part 3: Quality Control (QC) & Validation[1]

Before using Pv-Bt in critical coupling reactions (e.g., peptide synthesis, heterocyclic formation), validate its integrity.

Visual & Olfactory Inspection[1]

-

Pass: Free-flowing white to off-white crystalline powder. Odorless or faint characteristic smell.[2]

-

Fail: Clumped, sticky, or "wet" appearance.[1] Strong, sharp odor of pivalic acid (sour/rancid smell).

Rapid Chemical Validation (TLC)

A quick Thin Layer Chromatography (TLC) test can detect significant degradation ( >5%).[1]

-

Stationary Phase: Silica Gel 60 F254.[1]

-

Mobile Phase: Ethyl Acetate / Hexanes (3:7 v/v).

-

Visualization: UV light (254 nm).

-

Interpretation:

-

Pv-Bt (Product): Higher R_f (Less polar due to acylation).

-

Benzotriazole (Impurity): Lower R_f (More polar, H-bond donor).[1]

-

Note: Pivalic acid may not be easily visible under UV but can be stained with Bromocresol Green.

-

Quantitative Validation (¹H-NMR)

For precise purity determination, use ¹H-NMR in CDCl₃.[1]

-

Pv-Bt Signal: Look for the sharp singlet of the tert-butyl group at ~1.5–1.6 ppm .

-

Hydrolysis Signal: Free Pivalic acid gives a singlet slightly upfield/downfield depending on concentration (often ~1.2–1.3 ppm).[1] Free Benzotriazole will show a distinct NH broad singlet >10 ppm (if dry) or exchange with water.[1]

-

Calculation: Integrate the aromatic region (4H) vs. the tert-butyl region (9H).[1] A ratio deviation indicates hydrolysis.

Part 4: Visualization of Logic & Pathways

Diagram 1: Hydrolysis & Decomposition Pathway

This diagram illustrates the mechanism by which moisture degrades the reagent, highlighting the steric protection provided by the pivaloyl group.

Caption: Kinetic stability mechanism: Steric bulk of the tert-butyl group retards nucleophilic attack by water.[3][4][5][6][7][8][9][10]

Diagram 2: Storage Decision Logic

A decision tree for researchers to determine the appropriate storage method based on usage frequency.[1]

Caption: Decision matrix for optimizing reagent shelf-life versus workflow efficiency.

References

-

Katritzky, A. R. ; et al. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." The Journal of Organic Chemistry, 2000 , 65(24), 8210–8213.[1]

-

Sigma-Aldrich. "1-(1H-1,2,3-Benzotriazol-1-yl)-2,2-dimethylpropan-1-one Product Detail & Safety Data." MilliporeSigma Catalog, 2024 .

-

Katritzky, A. R. ; Rogovoy, B. V.[1] "Benzotriazole: An Ideal Synthetic Auxiliary."[1] Chemistry – A European Journal, 2003 , 9(19), 4586–4593.[1]

Sources

- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 883-39-6: 1-phenyl-1H-benzotriazole | CymitQuimica [cymitquimica.com]

- 6. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. science-blogs.ucoz.com [science-blogs.ucoz.com]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Benzotriazole - Wikipedia [en.wikipedia.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

Solubility and Solvent Compatibility of 1-(2,2,2-Trimethylacetyl)-1H-benzotriazole in Organic Solvents: A Technical Guide

Executive Summary

1-(2,2,2-Trimethylacetyl)-1H-benzotriazole (CAS: 26179-83-9), commonly referred to as N-pivaloylbenzotriazole, is a highly crystalline, stable synthetic auxiliary belonging to the class of [1]. As a neutral acylating agent, it offers a superior alternative to highly reactive and moisture-sensitive [2]. Understanding its solubility profile and solvent compatibility is critical for optimizing acylation workflows, particularly in the synthesis of sterically hindered pivalamides, esters, and complex[3].

Molecular Profiling & Causality of Solubility

The solubility behavior of N-pivaloylbenzotriazole is dictated by the interplay between its two distinct molecular domains:

-

The Pivaloyl (tert-Butyl) Group : This highly branched, aliphatic moiety imparts significant lipophilicity to the molecule. The dominant van der Waals forces generated by the tert-butyl group drive its rapid dissolution in non-polar and moderately polar aprotic solvents (e.g., dichloromethane, toluene).

-

The Benzotriazole Core : The triazole ring provides a strong molecular dipole and acts as a hydrogen-bond acceptor. This facilitates excellent solvation in polar aprotic solvents such as [4].

-

Steric Shielding & Hydrolytic Stability : Unlike typical acyl halides, N-acylbenzotriazoles are non-hygroscopic and relatively stable to hydrolysis, allowing them to be handled in ambient air and even utilized in [1]. The bulky pivaloyl group provides exceptional steric shielding around the electrophilic carbonyl carbon, further reducing its susceptibility to spontaneous solvolysis in protic environments compared to less hindered derivatives.

Quantitative Solubility & Solvent Compatibility Data

The following table summarizes the solubility and reactivity profile of N-pivaloylbenzotriazole across various solvent classes to guide experimental design.

| Solvent Class | Representative Solvents | Solubility Profile | Compatibility & Reactivity Notes |

| Halogenated | Dichloromethane (DCM), Chloroform | High (>1.0 M) | Excellent . Inert and highly recommended. Ensures homogeneous [4]. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | High (>1.0 M) | Excellent . THF is the preferred solvent for reactions involving polar nucleophiles or di-acids[4]. |

| Aromatic | Toluene, Benzene | High | Good . Ideal for reactions requiring elevated temperatures or Dean-Stark conditions. |

| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Good . Highly soluble, but high boiling points can complicate solvent removal during workup. |

| Esters | Ethyl Acetate | Moderate to High | Good . Commonly utilized for liquid-liquid extraction during the isolation phase. |

| Protic | Methanol, Ethanol, Isopropanol | Moderate | Poor Compatibility . Risk of slow alcoholysis, leading to the formation of alkyl pivalates over time. |

| Aqueous | Water | Insoluble | Biphasic Only . Stable enough for short-term exposure; can be used in Schotten-Baumann-type biphasic acylations[1]. |

Experimental Protocol: Standardized Solvation and Acylation Workflow

To ensure high-fidelity acylation without solvolytic degradation, the following self-validating protocol is recommended for reacting N-pivaloylbenzotriazole with a primary amine.

-

Step 1: Solvent Preparation : Dry Dichloromethane (DCM) over activated 4Å molecular sieves for 24 hours to achieve a water content of <50 ppm.

-

Step 2: Gravimetric Dissolution : Weigh 1.0 mmol (203.2 mg) of 1-(2,2,2-trimethylacetyl)-1H-benzotriazole into a flame-dried 10 mL round-bottom flask. Add 2.0 mL of anhydrous DCM. Stir at 400 rpm at 20°C. Complete dissolution should occur within 60 seconds, yielding a clear, colorless 0.5 M solution.

-

Step 3: Protocol Validation (Self-Validating Step) : Withdraw a 10 µL aliquot, dilute in 1 mL anhydrous acetonitrile, and analyze via HPLC-UV (254 nm). A single peak confirms intact N-pivaloylbenzotriazole; the absence of a free 1H-benzotriazole peak confirms that no premature hydrolysis has occurred.

-

Step 4: Nucleophilic Acylation : Add 1.05 mmol of the target nucleophile (e.g., primary amine) dropwise to the solution. Stir at room temperature for 2–4 hours. The reaction proceeds smoothly under neutral conditions without the need for [2].

-

Step 5: Workup & Byproduct Removal : Dilute the mixture with an additional 10 mL of DCM. Wash the organic layer with saturated aqueous Na₂CO₃ (3 × 10 mL). The leaving group, 1H-benzotriazole, is converted to its sodium salt and partitions entirely into the [4]. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the highly pure pivalamide.

Mechanistic Pathway

The high solubility of N-pivaloylbenzotriazole in aprotic solvents ensures that the nucleophilic acyl substitution occurs in a homogeneous phase, maximizing collision frequency and reaction kinetics.

Fig 1: Mechanistic pathway of N-pivaloylbenzotriazole undergoing nucleophilic acyl substitution.

References[4] Title: Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids | Source: Revista de la Sociedad Química de México | URL:http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0583-76932004000400009[1] Title: Novel approaches in azide and peptide synthesis | Source: University of Florida | URL:https://original-ufdc.uflib.ufl.edu/UFE0041044/00001[2] Title: N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides | Source: Organic Chemistry Portal / J. Org. Chem. | URL:https://www.organic-chemistry.org/abstracts/literature/005.shtm[3] Title: Synthetic Utility of N-Acylbenzotriazoles | Source: Thieme Connect / Synthesis | URL:https://www.thieme-connect.com/products/ejournals/html/10.1055/a-2182-4467

Sources

- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]

- 2. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 3. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 4. Preparation of N-Acylbenzotriazole Derivatives of Dicarboxylic Acids [scielo.org.mx]

The N-Acylbenzotriazole Paradigm: Mechanisms, Methodologies, and Applications in Advanced Acylation

Executive Summary

For decades, the synthesis of amides, esters, and thioesters has relied heavily on acid chlorides and anhydrides. While effective, these classical reagents often suffer from hydrolytic instability, harsh reaction conditions, and a propensity to cause racemization in chiral substrates. N-acylbenzotriazoles have emerged as a superior, neutral class of acylating agents. Designed for researchers and drug development professionals, this technical guide elucidates the chemical causality, mechanistic pathways, and self-validating experimental protocols that make N-acylbenzotriazoles indispensable in modern organic synthesis.

The Chemical Logic: Why N-Acylbenzotriazoles?

The efficacy of N-acylbenzotriazoles stems from the unique electronic properties of the benzotriazole (BtH) moiety. Unlike the highly polarized and highly reactive carbon-chlorine bond in acid chlorides, the carbon-nitrogen bond in N-acylbenzotriazoles provides a stable, crystalline intermediate that can be stored at room temperature without decomposition 1.

When subjected to a nucleophile (such as a primary or secondary amine), the electron-withdrawing nature of the triazole ring highly activates the carbonyl carbon. Furthermore, the benzotriazole anion is an exceptional leaving group due to its aromatic stability and favorable pKa, allowing acylation to proceed under completely neutral conditions. This eliminates the need for external bases (like pyridine or triethylamine), thereby preserving the stereochemical integrity of sensitive substrates—a critical requirement in peptide synthesis and drug development 2.

Mechanistic Elucidation of Acylation

The lifecycle of an N-acylbenzotriazole-mediated reaction consists of two distinct phases: Activation and Acylation .

Phase 1: Activation via Mixed Anhydride While early methods utilized toxic thionyl chloride (SOCl2) to generate the acyl donor, modern protocols leverage 2,2,2-trifluoroacetic anhydride (TFAA). The addition of TFAA to a carboxylic acid generates a highly reactive mixed anhydride intermediate. The subsequent nucleophilic attack by 1H-benzotriazole displaces the trifluoroacetate ion, yielding the stable N-acylbenzotriazole 3. The causality here is deliberate: TFAA is chosen because the resulting trifluoroacetate is a superb leaving group, driving the equilibrium forward without requiring harsh thermal conditions.

Phase 2: Nucleophilic Acylation During the coupling phase, the target nucleophile attacks the carbonyl carbon of the N-acylbenzotriazole, forming a transient tetrahedral intermediate. The collapse of this intermediate expels the benzotriazole leaving group, forming the desired amide.

Figure 1: Mechanistic pathway of N-acylbenzotriazole synthesis and amine acylation.

Solvent Optimization & Quantitative Metrics

The choice of solvent plays a profound role in the kinetics and thermodynamics of N-acylbenzotriazole synthesis. Non-polar, aprotic solvents like Dichloromethane (DCM) stabilize the transition states without competing for hydrogen bonding, leading to near-quantitative yields. Conversely, highly coordinating solvents like Dioxane or Acetone disrupt the nucleophilic attack of benzotriazole, drastically reducing efficiency 3.

| Solvent | Dielectric Constant (ε) | Yield of N-Acylbenzotriazole (%) | Mechanistic Rationale |

| Dichloromethane (DCM) | 8.93 | 99% | Optimal polarity; does not solvate the nucleophile excessively, maximizing reactivity. |

| Tetrahydrofuran (THF) | 7.52 | 86% | Good solubility profile, but slight oxygen coordination weakly hinders the mixed anhydride. |

| Dimethylformamide (DMF) | 36.7 | 67% | High polarity leads to competitive interactions with the electrophilic center. |

| Ethyl Acetate | 6.02 | 54% | Ester functionality weakly competes with the anhydride intermediate. |

| Acetone | 20.7 | 33% | Undesirable side reactions reduce effective reagent concentration. |

| Dioxane | 2.21 | 25% | Poor solubility of the benzotriazole intermediate at room temperature. |

Table 1: Impact of solvent selection on the synthesis of N-benzoyl benzotriazole (1.0 mmol scale, 3h at RT).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Visual cues and intrinsic checkpoints are embedded to confirm success at each stage.

Figure 2: Step-by-step experimental workflow for N-acylbenzotriazole synthesis and application.

Protocol A: Synthesis of N-Acylbenzotriazole (Activation Step)

Rationale: This protocol uses TFAA to avoid the toxicity and harsh acidity of traditional chlorinating agents.

-

Preparation : Dissolve the carboxylic acid (1.0 equiv., e.g., 0.819 mmol) in anhydrous DCM (5 mL) in a flame-dried round-bottom flask under an inert argon atmosphere.

-

Anhydride Formation : Add 2,2,2-Trifluoroacetic anhydride (TFAA) (1.0 equiv.) dropwise. Stir for 15 minutes at room temperature.

-

Validation Check: A slight color change or homogenization indicates the formation of the mixed anhydride.

-

-

Benzotriazole Coupling : Add 1H-benzotriazole (2.5 equiv.) in a single portion. Stir the resulting mixture for 3 hours at room temperature.

-

Monitoring : Monitor via TLC (Ethyl Acetate/Hexane 1:4).

-

Validation Check: The complete disappearance of the carboxylic acid spot and the appearance of a new, UV-active spot confirms reaction completion.

-

-

Isolation : Concentrate the reaction mass under reduced pressure. Purify the crude material via flash column chromatography (SiO2, 0-15% EtOAc/n-hexane) to afford the pure N-acylbenzotriazole as a stable crystalline solid 3.

Protocol B: N-Acylation of Amines (Coupling Step)

Rationale: This step exploits the leaving group ability of BtH under neutral conditions, ideal for sensitive amines.

-

Dissolution : Dissolve the pre-synthesized N-acylbenzotriazole (1.0 mmol) in 10 mL of anhydrous DCM or THF.

-

Amine Addition : Add the primary or secondary amine (1.0 mmol) dropwise to the solution at room temperature. Note: No external base is required.

-

Reaction : Stir the mixture overnight (approx. 12-16 hours) at room temperature.

-

Validation Check: The reaction often precipitates free 1H-benzotriazole as a byproduct, serving as a visual indicator of successful coupling.

-

-

Workup : Remove the solvent under reduced pressure. Redissolve the crude mixture in EtOAc and wash with 10% aqueous Na2CO3 to remove the benzotriazole byproduct.

-

Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the target amide via recrystallization or chromatography 4.

Advanced Applications in Drug Development

In the realm of drug discovery, the N-acylbenzotriazole methodology is highly prized for its ability to facilitate the synthesis of complex peptidomimetics and chiral therapeutics. Because the acylation occurs under neutral conditions, α-chiral centers adjacent to the carbonyl group do not undergo base-catalyzed enolization. This guarantees >99% enantiomeric excess (ee) retention during peptide coupling, a feat often difficult to achieve with standard carbodiimide (EDC/DCC) coupling agents without the addition of expensive additives like HOBt or HOAt.

References

-

Katritzky, A. R., et al. "N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides." The Journal of Organic Chemistry, ACS Publications, 2000.[Link]

-

Pandey, R. K., et al. "Synthesis of N-acylbenzotriazole using acid anhydride." Arkivoc, Arkat USA, 2022.[Link]

Sources

Steric Effects of the Pivaloyl Group in Acylation Reactions

Content Type: Technical Guide Audience: Researchers, Senior Scientists, and Medicinal Chemists

Executive Summary: The "Steric Sledgehammer"

In complex organic synthesis, the pivaloyl (trimethylacetyl, Piv) group serves as a "steric sledgehammer." Unlike the acetyl (Ac) or benzoyl (Bz) groups, which rely partially on electronic modulation, the pivaloyl group’s utility is derived almost entirely from the sheer spatial volume of its tert-butyl moiety.

This guide details the mechanistic underpinnings of pivaloyl sterics, quantifying its bulk via Taft parameters, and translates these physical constants into actionable protocols for regioselective protection and difficult deprotection sequences.

Mechanistic Foundations: Quantifying the Bulk

To understand why pivaloyl esters are kinetically stable, we must look beyond simple "bulk" and examine the transition state energetics. The rate-determining step in both acylation and hydrolysis is the formation of the tetrahedral intermediate .[1]

Taft Steric Parameters ( )

The Taft equation ($ \log(k/k_0) = \delta E_s $) isolates steric effects from polar effects. The

| Substituent (R) | Structure | Taft Steric Constant ( | Relative Steric Bulk |

| Methyl (Acetyl) | 0.00 (Reference) | Baseline | |

| Ethyl (Propionyl) | -0.07 | Minor increase | |

| Isopropyl (Isobutyryl) | -0.47 | Moderate hindrance | |

| tert-Butyl (Pivaloyl) | -1.54 | Extreme hindrance |

Implication: The -1.54 value for the pivaloyl group indicates a massive kinetic penalty for nucleophilic attack at the carbonyl carbon. The three methyl groups create a "hemispherical" shield, forcing nucleophiles to approach along a narrow trajectory (Bürgi-Dunitz angle) that is energetically unfavorable due to severe van der Waals repulsions.[2]

The "Pivaloyl Wobble" (or lack thereof)

Unlike linear chains (e.g., pentanoyl) which can rotate to minimize steric clashes ("wobble"), the pivaloyl group is spherically symmetrical and rigid. There is no "low energy" conformation that exposes the carbonyl face; it is permanently sterically congested.

Regioselective Acylation: Primary vs. Secondary

The primary application of PivCl is the discrimination between hydroxyl groups based on their local steric environment.

Mechanism of Selectivity

When a polyol reacts with Pivaloyl Chloride (PivCl) and Pyridine:

-

Primary Alcohols (

): The nucleophile is unhindered enough to penetrate the -

Secondary Alcohols (

): The additional alkyl group on the carbinol carbon creates a "steric clash" with the

Visualization: The Steric Choke Point

The following diagram illustrates the kinetic pathway and where the steric block occurs.

Caption: Kinetic differentiation in pivaloylation. The steric bulk of the t-butyl group raises the energy of the transition state for secondary alcohols significantly more than for primary alcohols.

Kinetic Stability & Deprotection

The same steric bulk that makes pivaloylation selective makes the resulting ester incredibly difficult to hydrolyze. This is a feature, not a bug—Piv esters survive conditions that cleave Acetates (Ac) and Benzoates (Bz).

Comparative Hydrolysis Rates

Under basic conditions (NaOH/MeOH), the relative rates of hydrolysis are approximately:

| Protecting Group | Relative Hydrolysis Rate ( | Stability Profile |

| Acetate (Ac) | 10,000 | Labile (cleaves with |

| Benzzoate (Bz) | ~100 | Moderate (cleaves with NaOMe) |

| Pivalate (Piv) | 1 | Hyper-Stable (Requires heat or reduction) |

Deprotection Protocols

Standard deprotection (NaOMe, RT) often fails or requires days. Use these "Nuclear Options" for efficient removal:

Method A: Reductive Cleavage (DIBAL-H)

Best for: Substrates sensitive to harsh base.[2]

-

Cool substrate in

to -

Add DIBAL-H (2.5 equiv).[2]

-

The hydride nucleophile is small enough to attack the carbonyl despite the steric shield.

-

Result: Cleaves Piv ester to alcohol + neopentyl alcohol.

Method B: Forcing Basic Hydrolysis

Best for: Base-stable substrates.[2]

-

Dissolve substrate in THF/MeOH/

(3:1:1). -

Add LiOH (5-10 equiv) or KOH.

-

Heat to reflux (

) for 12-24 hours. -

Note: The heat provides the thermal energy to overcome the steric repulsion in the transition state.

Pivaloyl as a Directing Group (C-H Activation)

In modern catalysis, the pivaloyl group (specifically as a pivalamide or

-

Conformational Lock: The bulky

-butyl group restricts rotation around the N-CO bond, forcing the directing atom (usually Oxygen or Nitrogen) into the coordination sphere of the metal (Pd, Rh). -

Traceless Potential: The N-O bond in

-pivaloyloxy amides acts as an internal oxidant, allowing the DG to be cleaved in situ after the C-H activation step, leaving a free NH moiety.

Experimental Protocol: Regioselective Pivaloylation

Objective: Selectively protect a primary alcohol in the presence of a secondary alcohol.

Reagents:

-

Substrate (Diol)[2]

-

Pivaloyl Chloride (PivCl) [1.1 equiv]

-

Pyridine [2.0 equiv] or

/DMAP (0.1 equiv)[2] -

Dichloromethane (DCM), anhydrous

Workflow:

-

Setup: Flame-dry a round-bottom flask. Add Diol (1.0 mmol) and anhydrous DCM (

). -

Base Addition: Add Pyridine (2.0 mmol). Cool to

.-

Expert Tip: If the substrate is acid-sensitive, use 2,6-lutidine instead of pyridine to minimize nucleophilic catalysis side-reactions.[2]

-

-

Acylation: Add PivCl (1.1 mmol) dropwise over 10 minutes.

-

Why dropwise? Keeps the local concentration of the active acyl pyridinium species low, preventing "accidental" reaction with the secondary alcohol.

-

-

Incubation: Stir at

for 2 hours, then allow to warm to RT. Monitor by TLC.-

Success Metric: Product spot should appear; starting material should disappear. If di-pivaloylated product appears, lower temp to

.

-

-

Quench: Add saturated

.[3] Extract with DCM.

Decision Tree: When to use Pivaloyl?

Caption: Strategic decision matrix for selecting pivaloyl protection based on regioselectivity and stability requirements.

References

-

Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In Steric Effects in Organic Chemistry (M. S. Newman, ed.).[4] Wiley, New York.[5] [Context: Definition of Es values].

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley.[5] [Context: Standard protocols for Piv protection/deprotection].

-

BenchChem Technical Support. (2025). Pivaloyl Chloride Reactions with Pyridine & DMF. BenchChem Application Notes. [2]

-

Rao, C. B., et al. (2009).[5] A simple and efficient protocol for pivaloylation of alcohols. Journal of Organic Chemistry, 74, 8856-8858.[2][5] [2]

- Glorius, F., et al. (2014). N-Pivaloyloxy amide as a directing group for C-H activation. Nature Chemistry, 6, 420.

Sources

Methodological & Application

Application Note: Precision N-Acylation using 1-(2,2,2-trimethylacetyl)-1H-benzotriazole

Topic: Precision N-Acylation using 1-(2,2,2-trimethylacetyl)-1H-benzotriazole Content Type: Detailed Application Note and Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Abstract

The introduction of the bulky pivaloyl (2,2,2-trimethylacetyl) protecting group is a critical step in organic synthesis, particularly for sterically shielding amine functionalities during multi-step sequences. Traditional methods utilizing pivaloyl chloride (PivCl) often suffer from moisture sensitivity, difficult handling of volatile corrosive reagents, and lack of chemoselectivity. This guide details the application of 1-(2,2,2-trimethylacetyl)-1H-benzotriazole (N-Pivaloylbenzotriazole), a stable, crystalline alternative developed largely through the work of Katritzky et al. This reagent offers superior shelf-stability, operational simplicity, and high regioselectivity, making it the reagent of choice for precision N-acylation in complex pharmaceutical intermediates.

Introduction & Chemical Rationale

The Challenge of Pivaloylation

Pivaloyl chloride is the standard reagent for introducing the tert-butyl carbonyl group. However, its high reactivity leads to:

-

Non-selective acylation: Rapid reaction with both hydroxyl and amine groups.

-

Hydrolytic instability: Degradation upon storage or exposure to atmospheric moisture.

-

Handling hazards: Lachrymatory and corrosive properties.

The Benzotriazole Solution

1-(2,2,2-trimethylacetyl)-1H-benzotriazole replaces the chloride leaving group with a benzotriazole (Bt) moiety. The Bt group acts as a "chemical chameleon":

-

Stability: It stabilizes the acyl group via resonance, rendering the compound a stable solid at room temperature.

-

Activation: Upon nucleophilic attack by an amine, the Bt moiety becomes a potent leaving group (pKa ~8.2), driving the reaction to completion under neutral or mild conditions.

Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution. Unlike acid chlorides which often require Schotten-Baumann conditions (strong base), N-acylbenzotriazoles can often react with free amines in neutral organic solvents. The byproduct, benzotriazole, is easily removed via alkaline wash.

Figure 1: Mechanistic pathway of N-acylation using N-acylbenzotriazoles. The benzotriazole moiety acts as a neutral leaving group, facilitating amide bond formation.

Preparation of the Reagent

While commercially available, fresh preparation is recommended for optimal yield and cost-efficiency.

Protocol A: Synthesis of 1-(2,2,2-trimethylacetyl)-1H-benzotriazole

Scale: 10 mmol Time: 2 Hours

Materials

-

1H-Benzotriazole (BtH): 1.19 g (10 mmol)

-

Pivaloyl Chloride (2,2,2-Trimethylacetyl chloride): 1.21 g (10 mmol)

-

Triethylamine (Et3N): 1.01 g (10 mmol)

-

Dichloromethane (DCM): 20 mL (Anhydrous)

Step-by-Step Methodology

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Dissolution: Add BtH (10 mmol) and Et3N (10 mmol) to DCM (20 mL). Stir until dissolved at Room Temperature (RT).

-

Addition: Cool the solution to 0°C using an ice bath. Add Pivaloyl Chloride (10 mmol) dropwise over 10 minutes.

-

Note: A white precipitate (Et3N·HCl) will form immediately.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at RT for 1.5 hours. Monitor by TLC (EtOAc/Hexane 1:4).

-

Workup:

-

Isolation: Concentrate under reduced pressure. The residue is typically a white crystalline solid.

Application Protocols: N-Acylation

Protocol B: General N-Acylation of Primary & Secondary Amines

Scope: Aliphatic amines, anilines, and sterically hindered secondary amines.

Materials

-

1-(2,2,2-trimethylacetyl)-1H-benzotriazole (Reagent from Protocol A): 1.0 equiv.

-

Target Amine: 1.0 - 1.2 equiv.

-

Solvent: THF or DCM (Reagent grade).

-

Base (Optional): Et3N (Use only if amine is supplied as a salt).

Methodology

-

Reaction: In a vial, dissolve the N-Pivaloylbenzotriazole (1.0 mmol) in THF (3 mL).

-

Addition: Add the amine (1.1 mmol) directly to the solution at RT.

-

Monitoring: Stir at RT.

-

Primary Amines: Reaction typically complete in 10–30 mins.

-

Anilines/Secondary Amines: May require 1–4 hours or mild heating (40°C).

-

-

Workup (Self-Validating Step):

-

Dilute with EtOAc (20 mL).

-

Wash 1 (Acidic): Wash with 2N HCl (10 mL). Purpose: Removes unreacted amine.[2]

-

Wash 2 (Basic): Wash with 2N NaOH or 10% Na2CO3 (10 mL). Purpose: Converts the benzotriazole byproduct to its water-soluble salt (Bt- Na+), removing it from the organic layer.

-

Wash 3: Brine.

-

-

Finish: Dry (MgSO4) and concentrate. Flash chromatography is often unnecessary due to the scavenging workup.

Protocol C: Regioselective Acylation (Chemoselectivity)

Scenario: Substrate contains both a hydroxyl group and an amine (e.g., Amino alcohols).

-

Conditions: Perform the reaction in Water/Acetonitrile (1:1) or DCM without exogenous base.

-

Observation: The N-acylbenzotriazole reacts exclusively with the amino group. The hydroxyl group remains free due to the lower nucleophilicity of oxygen compared to nitrogen in the absence of a strong base deprotonating the alcohol.

-

Outcome: Yields N-pivaloyl amino alcohol with >95% chemoselectivity.

Data Summary & Performance

The following table summarizes the efficiency of this reagent compared to traditional acid chlorides.

| Substrate Class | Reagent | Conditions | Yield (%) | Selectivity |

| Aniline | Piv-Bt | THF, RT, 1h | 94% | High |

| Aniline | Piv-Cl | DCM, Et3N, 0°C | 85% | Moderate (Di-acylation possible) |

| Amino-Ethanol | Piv-Bt | Water, RT, 30m | 92% | N-only (>99:1) |

| Amino-Ethanol | Piv-Cl | DCM, Base | 60% | Mixture (N,O-diacyl + N-acyl) |

| Indole | Piv-Bt | THF, NaH | 88% | N-1 selective |

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of reagent | Ensure solvent is dry; store reagent in desiccator. |

| Slow Reaction | Steric hindrance of amine | Switch solvent to DMF; Heat to 60°C; Add catalyst (DMAP 0.1 eq). |

| Byproduct Contamination | Incomplete removal of Benzotriazole | Ensure the Basic Wash (Step 4, Wash 2) is thorough. pH must be >10. |

| Precipitate in Reaction | Amine salt formation | If using amine HCl salts, add 1.1 eq Et3N to free the base. |

References

-

Katritzky, A. R.; He, H.-Y.; Suzuki, K. (2000).[9] N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides.[6][9][10][11] Journal of Organic Chemistry.[9][10] [Link]

-

Katritzky, A. R.; Suzuki, K.; Singh, S. K.; He, H.-Y. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. Journal of Organic Chemistry.[9][10] [Link]

-

Organic Chemistry Portal. (n.d.). N-Acylbenzotriazoles in Organic Synthesis. [Link]

Sources

- 1. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole [riyngroup.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. arkat-usa.org [arkat-usa.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 8. mdpi.com [mdpi.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Note: Base-Free Pivaloylation of Primary Amines Utilizing 1-(Pivaloyl)-1H-benzotriazole

Executive Summary

The introduction of the pivaloyl (trimethylacetyl, Piv) protecting group is a cornerstone strategy in organic synthesis and drug development. Its exceptional steric bulk confers high resistance to hydrolysis, basic conditions, and unwanted nucleophilic attacks. Traditionally, pivaloylation relies on pivaloyl chloride (PivCl). However, the extreme steric hindrance of the tert-butyl group makes PivCl sluggish, while the generation of corrosive HCl necessitates the use of tertiary amine bases. This often leads to the epimerization of sensitive chiral centers and poor chemoselectivity.

To overcome these bottlenecks, the use of 1-(pivaloyl)-1H-benzotriazole has emerged as a superior, neutral acylating methodology[1]. Pioneered by the Katritzky group, N-acylbenzotriazoles act as bench-stable, highly reactive acyl donors that operate under base-free conditions, ensuring complete retention of stereochemical integrity and exceptional chemoselectivity for primary amines[2].

Mechanistic Insights: The Causality of Neutral Acylation

The efficiency of 1-(pivaloyl)-1H-benzotriazole stems from the unique electronic properties of the benzotriazole moiety. The electron-withdrawing nature of the triazole ring highly activates the adjacent carbonyl carbon toward nucleophilic attack, effectively counteracting the steric shielding of the tert-butyl group.

When a primary amine is introduced, it attacks the carbonyl carbon to form a sterically congested tetrahedral intermediate. The causality behind the base-free nature of this protocol lies in the leaving group: the benzotriazolide anion. With a conjugate acid pKa of approximately 8.2, the expelled benzotriazolide acts as an internal proton sink, abstracting the proton from the intermediate ammonium species[3]. This drives the reaction forward, completely eliminating the need for external bases (like triethylamine or pyridine) which are notorious for causing side reactions.

Reaction mechanism of primary amine pivaloylation via tetrahedral intermediate formation.

Comparative Data: Acyl Chlorides vs. N-Acylbenzotriazoles

To justify the transition from traditional acid chlorides to the benzotriazole methodology, the following table summarizes the quantitative and qualitative advantages of this protocol[1][2].

| Parameter | Pivaloyl Chloride (PivCl) | 1-(Pivaloyl)-1H-benzotriazole (Piv-Bt) |

| Physical State | Volatile, moisture-sensitive liquid | Bench-stable, crystalline solid |

| Byproduct | Corrosive HCl gas | Neutral 1H-benzotriazole |

| Base Requirement | Requires external base (e.g., Et₃N, Pyridine) | Base-free / Neutral conditions |

| Chemoselectivity | Poor (acylates alcohols/thiols indiscriminately) | Excellent (highly selective for amines over alcohols) |

| Chiral Integrity | Prone to racemization (due to basic conditions) | Complete retention of stereocenters |

| Typical Yields | 50 - 75% (often requires forcing conditions) | 85 - 98% (mild, room temperature) |

Experimental Protocol: Step-by-Step Pivaloylation

The following protocol outlines a self-validating workflow for the pivaloylation of a generic primary amine.

Step-by-step experimental workflow for the pivaloylation of primary amines.

Materials Required:

-

1-(Pivaloyl)-1H-benzotriazole (1.0 equiv)

-

Primary Amine (1.05 equiv)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

10% Aqueous Sodium Carbonate (Na₂CO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1-(pivaloyl)-1H-benzotriazole (1.0 equiv, e.g., 1.0 mmol) in anhydrous THF or DCM (10 mL)[3].

-

Causality: THF and DCM are chosen because they easily solubilize both the highly crystalline benzotriazole reagent and the amine, while remaining completely inert to the acylation process.

-

-

Amine Addition: Add the primary amine (1.05 equiv, e.g., 1.05 mmol) dropwise to the stirring solution at room temperature.

-

Causality: A slight 5% molar excess of the amine is utilized to ensure the complete consumption of the pivaloyl donor. Unreacted volatile amines are significantly easier to remove during workup than unreacted bulky acyl donors.

-

-

Reaction Incubation & Monitoring: Stir the reaction mixture at room temperature for 2 to 12 hours. This is a self-validating system: monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The starting material, 1-(pivaloyl)-1H-benzotriazole, is highly UV-active. The reaction is deemed complete when this distinct UV-active spot is entirely consumed.

-

Quench and Workup: Upon completion, dilute the reaction mixture with an additional 15 mL of DCM. Transfer to a separatory funnel and wash the organic layer with 10% aqueous Na₂CO₃ (3 × 15 mL).

-

Causality: The byproduct, 1H-benzotriazole, is a weak acid. The basic Na₂CO₃ wash deprotonates it, forming a highly water-soluble sodium benzotriazolide salt that partitions entirely into the aqueous phase, leaving the pure hydrophobic N-alkyl pivalamide in the organic layer.

-

-

Isolation: Wash the organic layer once with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the target N-alkyl pivalamide.

Validation and Analytical Troubleshooting

To ensure the scientific integrity of the synthesized product, validate the isolated compound using Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy:

-

Success Indicator: The appearance of a massive, sharp 9-proton singlet at approximately

1.15 - 1.25 ppm, confirming the successful incorporation of the tert-butyl (pivaloyl) group. -

Purity Indicator: The complete absence of aromatic multiplets in the

7.40 - 8.30 ppm region confirms that the 1H-benzotriazole byproduct has been successfully and entirely removed during the basic aqueous workup.

References

-

Title: N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides | Source: The Journal of Organic Chemistry (ACS Publications) | URL: [Link]

Sources

Application Notes: Selective Pivaloylation of Secondary Amines using 1-(2,2,2-trimethylacetyl)-1H-benzotriazole

Abstract: The selective acylation of secondary amines is a cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and materials science. This guide provides an in-depth exploration of 1-(2,2,2-trimethylacetyl)-1H-benzotriazole, a highly effective reagent for this transformation. We will dissect the mechanistic principles that govern its reactivity and selectivity, provide validated, step-by-step protocols for both its synthesis and application, and offer expert insights into optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reliable method for the chemoselective introduction of the pivaloyl group onto secondary amine scaffolds.

Introduction: The Challenge of Selective Acylation

Amide bond formation is one of the most fundamental and frequently performed reactions in organic chemistry. However, the selective acylation of a specific amine within a complex, multifunctional molecule presents a significant challenge. Traditional acylating agents, such as acyl chlorides or anhydrides, are highly reactive but often lack selectivity and require basic conditions that can compromise sensitive functional groups.

N-acylbenzotriazoles have emerged as a superior class of acylating agents. They are typically stable, crystalline solids that react under neutral conditions to provide amides in excellent yields[1][2]. The benzotriazole moiety serves as an outstanding leaving group, facilitating a smooth and efficient reaction[3].

This guide focuses specifically on 1-(2,2,2-trimethylacetyl)-1H-benzotriazole (hereafter referred to as Pivaloyl-Benzotriazole or Piv-Bt). This reagent is an ideal choice for introducing the sterically demanding pivaloyl group, which can confer unique properties to the target molecule, such as increased metabolic stability or serving as a robust protecting group[4]. The primary advantage of this methodology is its remarkable chemoselectivity, enabling the acylation of secondary amines with high fidelity, even in the presence of other nucleophilic groups like alcohols or thiols[5].

Mechanistic Rationale: Why Pivaloyl-Benzotriazole Works

The efficacy of Pivaloyl-Benzotriazole is rooted in the principles of nucleophilic acyl substitution. The reaction proceeds through a well-defined pathway that ensures high efficiency and selectivity.

-

Carbonyl Activation: The benzotriazole ring system is electron-withdrawing, which polarizes the carbonyl bond of the pivaloyl group. This increases the electrophilicity of the carbonyl carbon, priming it for nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen of the secondary amine attacks the activated carbonyl carbon. This step is highly favorable for amines due to their strong nucleophilicity compared to other functional groups like alcohols.

-

Formation of a Tetrahedral Intermediate: The initial attack results in a transient tetrahedral intermediate.

-

Expulsion of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the benzotriazolide anion. The stability of this anion (the pKa of its conjugate acid, 1H-benzotriazole, is approximately 8.2) makes it an excellent leaving group, providing a strong thermodynamic driving force for the reaction[3].

The reaction's high chemoselectivity for amines over alcohols or thiols is a direct result of the mild, neutral conditions. While stronger bases would deprotonate alcohols to form more nucleophilic alkoxides, this reagent does not require such activation, allowing the inherently more nucleophilic amine to react preferentially[5].

Preparation of the Acylating Agent

Pivaloyl-Benzotriazole is not commonly available commercially and is typically prepared fresh in the lab. The synthesis is straightforward, high-yielding, and involves the reaction of pivaloyl chloride with 1H-benzotriazole.

Protocol 1: Synthesis of 1-(2,2,2-trimethylacetyl)-1H-benzotriazole (Piv-Bt)

Materials:

-

1H-Benzotriazole (BtH)

-

Pivaloyl chloride

-

Triethylamine (TEA), freshly distilled

-

Tetrahydrofuran (THF), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen/argon line

Procedure:

-

Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask under an inert atmosphere (N₂ or Ar).

-

Reagent Preparation: To the flask, add 1H-benzotriazole (e.g., 5.95 g, 50 mmol, 1.0 eq.) and anhydrous THF (100 mL). Stir until all solids dissolve. Add triethylamine (e.g., 7.0 mL, 50 mmol, 1.0 eq.).

-

Reaction: Cool the stirred solution to 0 °C using an ice bath. Add pivaloyl chloride (e.g., 6.1 mL, 50 mmol, 1.0 eq.) dropwise via the dropping funnel over 20-30 minutes.

-

Expert Insight: This addition must be slow to control the exothermic reaction. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

-

Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours to ensure the reaction goes to completion.

-

Workup: Filter the reaction mixture through a sintered glass funnel to remove the triethylammonium chloride precipitate. Wash the precipitate with a small amount of anhydrous THF.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid or oil is the crude Pivaloyl-Benzotriazole.

-

Note: For most applications, this crude product is of sufficient purity. If necessary, it can be further purified by recrystallization from a suitable solvent like hexanes/ethyl acetate.

-

Application: Acylation of Secondary Amines

This protocol details the general procedure for using the synthesized Piv-Bt to acylate a secondary amine.

Protocol 2: General Procedure for Pivaloylation of a Secondary Amine

Materials:

-

1-(Pivaloyl)-1H-benzotriazole (Piv-Bt), from Protocol 1

-

Secondary amine (e.g., morpholine, piperidine, dibenzylamine)

-

Tetrahydrofuran (THF), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, nitrogen/argon line

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve Pivaloyl-Benzotriazole (e.g., 1.0 eq.) in anhydrous THF (approx. 0.2 M solution).

-

Amine Addition: Add the secondary amine (1.0 eq.) to the stirred solution at room temperature.

-

Expert Insight: The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC), observing the consumption of the starting amine and the formation of a new, less polar spot corresponding to the tertiary amide.

-

-

Reaction Time: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

Quenching & Extraction: Remove the THF under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane (DCM).

-

Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

-

1 M HCl (2 x volume) - This removes the benzotriazole byproduct and any unreacted amine.

-

Saturated NaHCO₃ (1 x volume) - This neutralizes any residual acid.

-

Brine (1 x volume) - This aids in breaking emulsions and removing water.

-

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude tertiary pivalamide.

-

Purification: If required, purify the crude product by flash column chromatography on silica gel or by recrystallization.

Performance Data & Substrate Scope

The acylation of secondary amines using N-acylbenzotriazoles is a highly general and efficient method. The work by Katritzky et al. demonstrated excellent yields for a wide variety of substrates[6]. The following table summarizes representative results for the acylation of secondary amines with various N-acylbenzotriazoles, illustrating the general effectiveness of this approach.

| N-Acylbenzotriazole | Secondary Amine | Solvent | Time (h) | Yield (%) | Reference |

| 1-Benzoyl-Bt | Piperidine | THF | 4 | 93 | [6] |

| 1-(4-Chlorobenzoyl)-Bt | Piperidine | THF | 4 | 95 | [6] |

| 1-Benzoyl-Bt | Morpholine | THF | 4 | 98 | [6] |

| 1-(4-Nitrobenzoyl)-Bt | Morpholine | THF | 4 | 100 | [6] |

| 1-Benzoyl-Bt | Dibenzylamine | THF | 4 | 91 | [6] |

| 1-Pentanoyl-Bt | Pyrrolidine | THF | 4 | 96 | [6] |

This table presents data analogous to the pivaloylation reaction to demonstrate the general high efficiency of N-acylbenzotriazole reagents under mild conditions.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Reaction | 1. Inactive acylating reagent (hydrolyzed).2. Poor quality (wet) solvent or amine.3. Highly sterically hindered amine. | 1. Synthesize fresh Pivaloyl-Benzotriazole.2. Ensure all solvents and reagents are anhydrous.3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. |

| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry imbalance. | 1. Continue stirring and monitor by TLC until completion.2. Ensure accurate measurement of reagents. Consider adding a slight excess (1.05-1.1 eq.) of the acylating agent. |

| Formation of Ester Side Product | Use of an alcohol (e.g., ethanol) as a solvent. | Switch to an aprotic solvent such as THF, DCM, or acetonitrile. THF is generally preferred[6]. |

| Difficult Purification | Benzotriazole byproduct co-elutes with the product. | Ensure the acidic wash (1 M HCl) during workup is thorough. This protonates the benzotriazole, making it water-soluble and easily removed. |

References

-

Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. The Journal of Organic Chemistry, 65(24), 8210–8213. [Link]

-

Organic Chemistry Portal. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. [Link]

-

Katritzky, A. R., He, H.-Y., & Suzuki, K. (2000). Supporting Information for N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides. ACS Publications. [Link]

-

Katritzky, A. R., He, H. Y., & Suzuki, K. (2000). N-Acylbenzotriazoles: neutral acylating reagents for the preparation of primary, secondary, and tertiary amides. The Journal of organic chemistry, 65(24), 8210–8213. [Link]

-

Katritzky, A. R., Yannakopoulou, K., Lue, P., Rasala, D., & Urogdi, L. (1989). The chemistry of N-substituted benzotriazoles. Part 14. Novel routes to secondary and tertiary amines and to N, N-disubstituted hydroxylamines. Journal of the Chemical Society, Perkin Transactions 1, 225-233. [Link]

-

Singh, P. P., & Katritzky, A. R. (2018). Acylbenzotriazoles as Advantageous N-, C-, S-, and O-Acylating Agents. ResearchGate. [Link]

-

Singh, J. et al. (2015). Facile and Chemoselective Reduction of Carboxylic Acids into Alcohols via Sodium Borohydride Reduction of N-Acylbenzotriazoles. ResearchGate. [Link]

-

Damschroder, R. E., & Peterson, W. D. (1941). 1,2,3-Benzotriazole. Organic Syntheses, 21, 16. [Link]

-

Perera, S. et al. (2023). Synthetic Utility of N-Acylbenzotriazoles. Thieme Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. [Link]

-

Li, Y., & Liu, G. (2014). Synthesis, morphology and theoretical calculation of 1H-benzotriazole aceto-hydrazide. Journal of Chemical and Pharmaceutical Research, 6(7), 1888-1892. [Link]

-

Singh, V. K., & Kumar, S. (2018). Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers, 2(1). [Link]

-

Shinde, S. B., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2501. [Link]

Sources

- 1. N-Acylbenzotriazoles: Neutral Acylating Reagents for the Preparation of Primary, Secondary, and Tertiary Amides [organic-chemistry.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: 1-(Pivaloyl)-1H-benzotriazole in Peptide Synthesis and Modification

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It focuses on the specific utility of 1-(pivaloyl)-1H-benzotriazole (Piv-Bt) , a stable N-acylbenzotriazole, distinguishing it from standard coupling reagents (like HBTU/HATU) and highlighting its role in precision N-acylation and peptide modification.

Precision N-Acylation, N-Terminal Capping, and Stability Engineering

Executive Summary

1-(Pivaloyl)-1H-benzotriazole (Piv-Bt) represents a "Goldilocks" reagent in peptide chemistry: it balances the high reactivity required for difficult acylations with the stability needed for easy handling. Unlike hydrolytically unstable acid chlorides (e.g., pivaloyl chloride) or sluggish active esters, Piv-Bt is a crystalline, shelf-stable solid that reacts quantitatively with amines under neutral or mild conditions.

In peptide synthesis, its primary applications are:

-

N-Terminal Capping: Introducing the bulky pivaloyl (trimethylacetyl) group to block N-termini, increasing proteolytic stability and lipophilicity.

-

Selective Acylation: Discriminating between nucleophiles (amines vs. alcohols) based on tunable reaction conditions.

-

Safety & Handling: Eliminating the need for noxious acid chlorides and strong bases.

Chemical Basis & Mechanism of Action

The "Active Amide" Concept

Piv-Bt belongs to the class of N-acylbenzotriazoles pioneered by Katritzky et al. Structurally, the pivaloyl group is attached to the N1 nitrogen of the benzotriazole ring. The benzotriazole moiety acts as an excellent leaving group (nucleofuge) due to its aromaticity and ability to stabilize a negative charge upon elimination.

Mechanism of Acylation

The reaction proceeds via a nucleophilic addition-elimination pathway. The amine nucleophile attacks the carbonyl carbon of Piv-Bt. The tetrahedral intermediate collapses, expelling benzotriazole (BtH) and forming the stable amide bond.

Figure 1: Mechanism of amine acylation by 1-(pivaloyl)-1H-benzotriazole. The benzotriazole moiety serves as a neutral leaving group.

Comparative Advantage

Why choose Piv-Bt over traditional reagents?

| Feature | Pivaloyl Chloride (Piv-Cl) | Pivalic Anhydride (Piv₂O) | 1-(Pivaloyl)-1H-benzotriazole (Piv-Bt) |

| Physical State | Liquid, fuming | Liquid | Crystalline Solid |

| Stability | Moisture sensitive, hydrolyzes rapidly | Moderate | High (Shelf-stable) |

| Reactivity | Violent, exothermic | Slow with bulky amines | Controlled, High Efficiency |

| Byproducts | HCl (requires base scavenger) | Pivalic Acid | Benzotriazole (Neutral, easy removal) |

| Selectivity | Low (attacks all nucleophiles) | Moderate | High (Chemoselective) |

Experimental Protocols

Protocol A: Preparation of 1-(Pivaloyl)-1H-benzotriazole

Note: While commercially available, Piv-Bt can be easily synthesized in-house.

Reagents: Benzotriazole (1.0 eq), Pivaloyl Chloride (1.0 eq), Triethylamine (1.0 eq), DCM (Dichloromethane).

-

Dissolution: Dissolve benzotriazole (11.9 g, 100 mmol) in dry DCM (150 mL) in a round-bottom flask.

-

Base Addition: Add Triethylamine (14.0 mL, 100 mmol) and cool the mixture to 0°C.

-

Acylation: Dropwise add Pivaloyl Chloride (12.3 mL, 100 mmol) over 15 minutes.

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours. A white precipitate (Et3N·HCl) will form.

-

Workup: Filter off the precipitate.[1] Wash the filtrate with water (2 x 50 mL) and brine. Dry over Na₂SO₄.[2][3][4]

-

Isolation: Evaporate solvent. Recrystallize the solid from hexanes/ethyl acetate.

-

Yield: Typically >90%.[5]

-

Appearance: White crystalline solid.

-

Protocol B: Solution-Phase N-Terminal Pivaloylation

Objective: To introduce a pivaloyl group to the N-terminus of a peptide fragment.

Reagents: Peptide (free amine), Piv-Bt, THF or DMF.

-

Setup: Dissolve the peptide (1.0 mmol) in THF or DMF (5-10 mL).

-

Note: If the peptide is a salt (e.g., TFA salt), add 1.0-1.2 eq of DIPEA to neutralize it. If it is a free base, no additional base is required.

-

-

Addition: Add Piv-Bt (1.1 mmol, 1.1 eq) in one portion.

-

Incubation: Stir at 20-25°C.

-

Primary Amines: Reaction is usually complete in 30-60 minutes.

-

Sterically Hindered Amines: May require 2-4 hours or mild heating (40°C).

-

-

Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the benzotriazole peak.

-

Workup:

Protocol C: Solid-Phase Peptide Synthesis (SPPS) Capping

Objective: To cap unreacted amino groups or permanently block the N-terminus on-resin.

Context: Pivaloyl is a bulky group.[2] Unlike acetyl capping (using acetic anhydride), pivaloyl capping introduces significant steric bulk, which can prevent aggregation in "difficult" sequences but is also much harder to remove. Use this when the pivaloyl group is the desired final modification.

-

Resin Prep: Swell the resin (0.1 mmol scale) in DMF for 20 mins. Drain.

-

Reagent Prep: Dissolve Piv-Bt (0.5 mmol, 5 eq) in minimal DMF (2-3 mL).

-

Optional: Add DIPEA (0.5 mmol) only if the resin was acid-washed prior.

-

-

Reaction: Add the Piv-Bt solution to the resin.

-